2-(4-(3-氯苯基)哌嗪-1-基)-1-(2,4-二羟基-3-甲基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

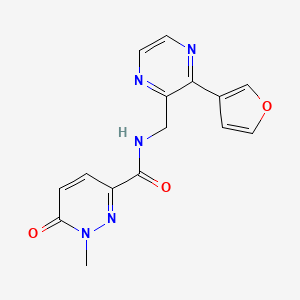

The compound "2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their diverse pharmacological activities, including antipsychotic, anticancer, antituberculosis, and anti-HIV properties. The presence of a chlorophenyl group and a dihydroxy-methylphenyl group in the compound suggests potential for interaction with biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of reductive amination methods, as seen in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . Another approach is the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds . The synthesis of related compounds has been optimized for reaction conditions such as raw material ratio, reaction time, and temperature to achieve high yields .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be studied using X-ray crystallography, which provides insights into the intermolecular interactions and conformational analysis of the molecule . Density functional theory (DFT) calculations, including vibrational analysis and molecular electrostatic potential, can be used to predict the molecular geometry and confirm the structure through comparison with experimental data .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrochemical syntheses. For instance, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles can lead to the formation of arylthiobenzazoles . The reactivity of these compounds can be further explored through natural bond orbital analysis and local reactivity descriptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of hydroxy groups and the chlorophenyl moiety can affect the compound's polarity and interactions with solvents. Theoretical calculations can be used to investigate thermodynamic properties, and spectroscopic methods can be employed to determine NMR chemical shifts and vibrational wavenumbers .

Relevant Case Studies

Piperazine derivatives have been evaluated for their anti-HIV activity, with some compounds showing significant potency against HIV-1 RT . Anticancer and antituberculosis studies have also been conducted, revealing that certain derivatives exhibit significant activity against these diseases . Additionally, the antipsychotic potential of these compounds has been assessed through behavioral models and computational studies, including docking studies with the human dopamine D2 receptor .

科学研究应用

治疗用途和分子设计

哌嗪衍生物因其在各种医学领域中的显著治疗潜力而受到认可。对哌嗪核心的修饰可产生具有多种药用能力的化合物,包括抗精神病、抗组胺、抗抑郁、抗癌、抗病毒和抗炎特性等。这些衍生物因其 CNS 活性、抗癌功效、心脏保护特性和在成像应用中的潜力而受到探索。基于哌嗪的分子具有多功能性,使其成为药物发现中的有价值的支架,某些专利表明对哌嗪环上取代基的修饰可以极大地影响所得化合物的药代动力学和药效学特征。这突出了哌嗪衍生物在各种疾病的药物合理设计中的广泛潜力和灵活性 (Rathi 等人,2016)。

代谢和药代动力学

芳基哌嗪衍生物,包括与所讨论化合物类似的化合物,会经历广泛的代谢,这通常涉及 CYP3A4 依赖的 N-脱烷基化以形成 1-芳基哌嗪。这些代谢物因其血清素受体相关效应和其他的神经递质受体亲和力而闻名。详细的药代动力学,包括这些代谢物的分布和生物转化,揭示了体内复杂的相互作用,影响芳基哌嗪衍生物的治疗和可能的毒理学特征。这表明了解此类化合物的代谢途径和相互作用对于其安全有效的治疗应用非常重要 (Caccia,2007)。

药效团贡献

对哌嗪衍生物的药效团的研究表明,芳基烷基取代基可以增强在 D2 样受体上的结合亲和力的效力和选择性。对这些化合物的结构探索揭示了有助于其活性的关键元素,为更具选择性和更有效的治疗剂的设计提供了见解。这项研究强调了持续需要了解哌嗪衍生物活性的结构基础,以充分发挥其治疗潜力 (Sikazwe 等人,2009)。

抗分枝杆菌活性

哌嗪及其类似物已显示出对结核分枝杆菌的显着活性,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。对哌嗪作为关键组成部分的抗分枝杆菌化合物的综述突出了这种部分在开发有效的抗结核分子的重要性。这部分工作强调了哌嗪衍生物在解决针对结核病的新治疗方案的关键需求方面的潜力,并提出了该领域未来研究的方向 (Girase 等人,2020)。

属性

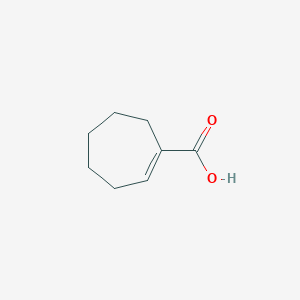

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3/c1-13-17(23)6-5-16(19(13)25)18(24)12-21-7-9-22(10-8-21)15-4-2-3-14(20)11-15/h2-6,11,23,25H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZJQZPRWYTDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)

![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide](/img/structure/B2518769.png)

![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)

![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)